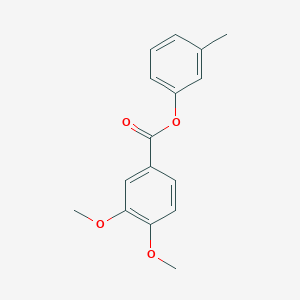

3-Methylphenyl 3,4-dimethoxybenzoate

Description

3-Methylphenyl 3,4-dimethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with methoxy groups at the 3- and 4-positions, esterified to a 3-methylphenyl group. For instance, 3,4-dimethoxybenzoate (veratrate) is metabolized by Sporomusa ovata via O-demethylation to 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protocatechuate), highlighting its role in microbial methyl transfer pathways . Derivatives of 3,4-dimethoxybenzoate, such as erlotinib analogs, demonstrate pharmacological relevance, including anti-tumor activity against lung cancer cells .

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

(3-methylphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C16H16O4/c1-11-5-4-6-13(9-11)20-16(17)12-7-8-14(18-2)15(10-12)19-3/h4-10H,1-3H3 |

InChI Key |

SMJXSRARFWSRRP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Methylphenyl 3,4-dimethoxybenzoate with structurally related esters and benzoate derivatives in terms of synthesis, physicochemical properties, and biological activity.

*Examples include Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate .

Key Observations:

Structural Influence on Synthesis Efficiency

- Triazine-linked benzoates (e.g., compound 5d) are synthesized with high yields (89–90%) via stepwise nucleophilic substitutions on trichlorotriazine, demonstrating the robustness of this method for complex esters .

- Erlotinib derivatives derived from ethyl 3,4-dimethoxybenzoate also achieve high yields (70–90%), emphasizing the versatility of benzoate backbones in medicinal chemistry .

Physicochemical Properties Melting points vary significantly with substituents. For example, triazine-based esters with chlorophenoxy groups exhibit higher melting points (~151–156°C) compared to unsubstituted analogs (~79–82°C) due to increased molecular rigidity . The 3,4-dimethoxy substitution pattern enhances metabolic lability, as seen in microbial O-demethylation pathways .

Biological Activity Pharmacological Potential: Erlotinib derivatives with 3,4-dimethoxybenzoate moieties inhibit A549 lung cancer cell growth, comparable to the parent drug . Microbial Metabolism: 3,4-Dimethoxybenzoate is metabolized by S. ovata to vanillate and protocatechuate, indicating ester hydrolysis and subsequent O-demethylation as key steps . Simpler esters like phenyl benzoate may lack this specificity due to the absence of methoxy groups.

Comparative Metabolic Pathways

- Unlike 3,4-dimethoxybenzoate esters, 4-methoxybenzoate (p-anisate) is metabolized by distinct pathways, often involving hydroxylation rather than demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.